N1-(4-fluoro-3-nitrophenyl)-N2-(1-methoxypropan-2-yl)oxalamide

Description

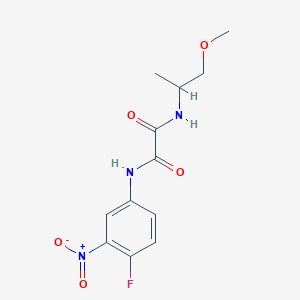

N1-(4-Fluoro-3-nitrophenyl)-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated nitrobenzene moiety at the N1 position and a methoxy-substituted alkyl chain at the N2 position. Oxalamides are structurally defined by a central oxalyl backbone (-CO-NH-CO-NH-) linking two aromatic or aliphatic substituents.

Properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-N'-(1-methoxypropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O5/c1-7(6-21-2)14-11(17)12(18)15-8-3-4-9(13)10(5-8)16(19)20/h3-5,7H,6H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJRMGJLWSZIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluoro-3-nitrophenyl)-N2-(1-methoxypropan-2-yl)oxalamide, with the CAS number 941962-98-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 299.25 g/mol. The structure includes a fluorinated aromatic ring and an oxalamide functional group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 941962-98-7 |

| Molecular Formula | C₁₂H₁₄FN₃O₅ |

| Molecular Weight | 299.25 g/mol |

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit significant antiparasitic activity. A study focusing on related oxalamide derivatives demonstrated efficacy against various parasitic infections, suggesting that the nitrophenyl moiety enhances biological activity against parasites .

Insecticidal Properties

The compound has been identified as having potential insecticidal properties, particularly against pests belonging to the Arthropoda phylum. The mechanism of action appears to involve interference with the nervous system of insects, leading to paralysis and death . This aligns with findings from a patent that discusses similar compounds designed for agricultural pest control .

Antimicrobial Activity

Preliminary studies have shown that this compound may possess antimicrobial properties. In vitro tests revealed effectiveness against certain bacterial strains, indicating potential as an antibiotic agent. Further research is needed to elucidate the specific mechanisms involved in this antimicrobial action.

Study 1: Antiparasitic Efficacy

In a controlled laboratory setting, a derivative of this compound was tested against Plasmodium falciparum, the causative agent of malaria. The results indicated a dose-dependent inhibition of parasite growth, highlighting the compound's potential as an antimalarial agent.

Study 2: Insecticidal Action

A field study evaluated the effectiveness of this compound against common agricultural pests such as aphids and whiteflies. The application of this compound resulted in a significant reduction in pest populations over a two-week period, demonstrating its practical utility in pest management strategies.

Study 3: Antimicrobial Activity

In vitro assays conducted on various bacterial strains (e.g., Escherichia coli and Staphylococcus aureus) showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. These findings suggest that further development could lead to new antibiotic therapies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features and Substituent Effects

The compound’s structural analogs can be categorized based on substituent types and biological activities:

*Calculated based on formula C₁₁H₁₂FN₃O₅.

Key Structural Insights :

- Methoxy-Alkyl Chain : The N2 methoxypropan-2-yl group introduces steric bulk and hydrophilicity, differing from rigid aromatic substituents in S336 or thiazole derivatives in HIV inhibitors .

Physicochemical Properties

- Solubility : The methoxypropan-2-yl group likely improves aqueous solubility compared to purely aromatic analogs (e.g., S336).

- LogP : Estimated logP ~2.5 (lower than thiazole derivatives in due to polar nitro group).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.